molecular formula C13H18ClNO2S B1469456 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1135000-80-4

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1469456
CAS No.: 1135000-80-4
M. Wt: 287.81 g/mol
InChI Key: JNSOFXATMCFVBK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

This compound possesses the systematic International Union of Pure and Applied Chemistry name (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride. The compound is registered under Chemical Abstracts Service number 1135000-80-4 and carries the molecular identifier MFCD22420556. The molecular formula C13H18ClNO2S reflects the composition of thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 287.81 grams per mole.

The structural identity of this compound is characterized by its bicyclic 8-azabicyclo[3.2.1]octane core, commonly referred to as the nortropane or tropane skeleton. This bicyclic system consists of a pyrrolidine ring and a piperidine ring sharing a common nitrogen atom and two carbon atoms. The phenylsulfonyl substituent is positioned at the 3-carbon of the bicyclic framework, introducing a benzenesulfonyl functional group that significantly influences the compound's chemical and physical properties. The hydrochloride salt formation occurs through protonation of the tertiary amine nitrogen, creating a stable ionic compound with enhanced water solubility characteristics.

Property Value Reference
Chemical Abstracts Service Number 1135000-80-4
Molecular Formula C13H18ClNO2S
Molecular Weight 287.81 g/mol
International Union of Pure and Applied Chemistry Name (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Molecular Identifier MFCD22420556
InChI Key JNSOFXATMCFVBK-UHFFFAOYSA-N

The stereochemistry of this compound follows the established conventions for tropane derivatives, with the (1R,5S) configuration indicating the specific spatial arrangement of substituents around the bicyclic core. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The phenylsulfonyl group introduces additional conformational considerations, as the sulfonyl linkage provides rotational freedom while maintaining the overall rigid bicyclic framework.

Historical Context in Tropane Alkaloid Research

The development of this compound must be understood within the broader historical context of tropane alkaloid research, which spans over two centuries of scientific investigation. The tropane alkaloid family was first explored in the early 19th century when German pharmacist H. F. G. Mein isolated atropine in 1832, though his results remained unpublished. The systematic study of tropane chemistry began in earnest with P. L. Geiger and O. Hesse's published isolation of atropine from Atropa belladonna and Hyoscyamus niger in 1833.

The foundational understanding of tropane structure emerged through the work of K. Kraut and W. Lossen, who elucidated the alkaline hydrolysis mechanism of hyoscyamine and determined that both hyoscyamine and atropine yield tropic acid and tropine upon cleavage. This discovery established that atropine represents the racemate of hyoscyamine, providing crucial insights into the structural relationship between these naturally occurring alkaloids. Albert Ladenburg's subsequent discovery of the reverse esterification reaction in 1879 established methodologies for synthesizing tropane esters with various organic acids, laying the groundwork for future synthetic approaches.

Richard Martin Willstätter's contributions to tropane alkaloid chemistry proved particularly significant, as his 1903 tropine synthesis represented an outstanding milestone in organic chemistry. Willstätter established the complete structures of tropane alkaloids and cocaine, earning him the 1915 Nobel Prize in Chemistry for his broader work on chlorophyll and plant pigments. Sir Robert Robinson's elegant biomimetic synthesis of the tropane ring system in 1917 demonstrated the feasibility of laboratory construction of these complex bicyclic structures.

The synthetic development of compounds such as this compound represents a continuation of this rich historical tradition, building upon century-old foundational work while incorporating modern synthetic methodologies. Recent research has demonstrated that Robinson's classic tropinone synthesis, now over one hundred years old, remains biomimetic and continues to influence contemporary approaches to tropane alkaloid construction. The complete biosynthetic route of hyoscyamine and scopolamine was only clarified in 2020, with successful de novo production in yeast also achieved that year.

Significance in Bicyclic Amine Chemistry

The 8-azabicyclo[3.2.1]octane skeleton present in this compound represents a privileged structure in medicinal chemistry, serving as the core framework for numerous biologically active compounds. This bicyclic system's significance extends beyond its natural occurrence in tropane alkaloids to encompass its synthetic utility and its role as a scaffold for drug discovery and development. The rigid bicyclic structure provides a defined three-dimensional framework that can position functional groups in specific spatial orientations, making it valuable for structure-activity relationship studies.

Modern synthetic approaches to tropane derivatives have benefited from innovative methodologies such as the radical [3+3] annulation strategy reported in recent literature. These methods allow for the construction of tropane skeletons under mild conditions, using photocatalytic processes to generate the necessary reactive intermediates. The use of N-phenylpyrrolidine derivatives as starting materials in reactions with allyl radical traps possessing phenylsulfonyl leaving groups has demonstrated the feasibility of constructing complex tropane structures through controlled radical chemistry.

Synthetic Approach Key Features Yield Range Reference
Radical [3+3] Annulation Photocatalytic conditions, mild temperature 42-57%
Phenylsulfonyl Displacement Nucleophilic substitution reactions 78-86%
Samarium Iodide Reduction Stereoselective reduction processes 85%

The phenylsulfonyl functional group in this compound introduces unique reactivity patterns that distinguish it from other tropane derivatives. Phenylsulfonyl groups serve as excellent leaving groups in nucleophilic substitution reactions, allowing for further structural modifications of the tropane core. Research has demonstrated that phenylsulfonyl-substituted tropane derivatives can undergo various transformations, including displacement reactions with thiophenol derivatives and reduction processes using specialized reagents such as samarium iodide.

The bicyclic amine structure also provides opportunities for studying conformational effects and stereochemical preferences in chemical reactions. The rigid framework restricts rotational freedom around certain bonds while maintaining flexibility in others, creating a unique chemical environment that can influence reaction outcomes and product selectivity. Studies of N-arylpyrrolidine derivatives have shown that electronic effects on the aromatic ring can significantly impact reaction rates and yields, with electron-rich substrates requiring longer reaction times despite their enhanced oxidizability.

The pharmaceutical relevance of tropane-based compounds has driven continued interest in synthetic derivatives such as this compound. Various pharmaceutical industries manufacture over twenty active pharmaceutical ingredients containing the tropane moiety, with applications spanning mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators. The global revenue associated with tropane-based pharmaceuticals exceeds four billion dollars annually, highlighting the economic importance of this chemical class.

Properties

IUPAC Name

3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S.ClH/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOFXATMCFVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 8-Azabicyclo[3.2.1]octane Core

The key step in synthesizing 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is the formation of the bicyclic 8-azabicyclo[3.2.1]octane skeleton. Several methods have been developed to efficiently build this core structure:

  • Enantioselective synthesis via [3+2] cycloaddition : Advanced methodologies employ enantioselective desymmetrization of achiral tropinone derivatives or use chiral auxiliaries and catalysis to achieve stereoselective construction of the bicyclic ring system. Natural enantiopure building blocks from the chiral pool are also utilized to introduce the required stereochemistry during ring formation.

  • Reaction of tosylate derivatives with amines : The bicyclic core can be prepared by reacting cis-2,5-bis-(tosyloxymethyl)tetrahydrofuran or its analogs with ammonia or other amines. This nucleophilic substitution leads to ring closure forming the 8-azabicyclo[3.2.1]octane framework.

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl functionality is introduced through sulfonylation reactions, typically involving sulfonyl chlorides or sulfonimides:

  • Sulfonylation of the bicyclic amine : The 8-azabicyclo[3.2.1]octane hydrochloride intermediate is reacted with phenylsulfonyl chloride or related reagents under controlled conditions to yield the 3-(phenylsulfonyl) derivative. This reaction is generally carried out in the presence of a base to neutralize the hydrochloride and facilitate nucleophilic attack on the sulfonyl chloride.

  • Use of phenyltrifluoromethanesulfonimide reagents : In some synthetic routes, N-phenyltrifluoromethane-sulfonimide is used to introduce the phenylsulfonyl group via an electrophilic substitution on an enolate intermediate derived from the bicyclic ketone precursor. This method allows for regioselective functionalization at the 3-position of the bicyclic system.

Representative Synthetic Procedure

A generalized synthetic sequence can be outlined as follows:

Step Description Reagents/Conditions Notes
1 Preparation of 8-azabicyclo[3.2.1]octane core Reaction of cis-2,5-bis-(tosyloxymethyl)tetrahydrofuran with ammonia or amine Yields bicyclic amine intermediate
2 Protection or modification of bicyclic amine Formation of hydrochloride salt or other derivatives Stabilizes intermediate for further reactions
3 Introduction of phenylsulfonyl group Reaction with phenylsulfonyl chloride or phenyltrifluoromethane-sulfonimide in presence of base Achieves sulfonylation at 3-position
4 Purification and isolation Chromatography, recrystallization Obtains pure this compound

Detailed Research Findings and Reaction Conditions

  • Cyclization via Tosylate Route : The reaction of cis-2,5-bis-(tosyloxymethyl)tetrahydrofuran with ammonia in solvents such as triethylene glycol dimethyl ether proceeds under reflux to form the bicyclic amine. The tosylate groups serve as excellent leaving groups facilitating intramolecular nucleophilic substitution and ring closure.

  • Sulfonylation Reaction : Sulfonylation is typically performed by adding phenylsulfonyl chloride to a solution of the bicyclic amine hydrochloride in aqueous sodium hydroxide or organic solvents like benzene at low temperatures (around 0–10°C), followed by stirring at room temperature for 1–2 hours. The reaction yields the sulfonylated product in high purity and yield (often >90%).

  • Alternative Sulfonylation via Trifluoromethanesulfonimide : In a more modern approach, the bicyclic ketone is first converted to an enolate using strong bases such as lithium diisopropylamide at low temperatures (-60 to -70°C). Then, N-phenyltrifluoromethane-sulfonimide is added dropwise, and the mixture is stirred overnight at ambient temperature. After workup and purification by flash chromatography, the sulfonylated bicyclic compound is obtained.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Reference
Tosylate cyclization with ammonia cis-2,5-bis-(tosyloxymethyl)tetrahydrofuran Ammonia, triethylene glycol dimethyl ether Reflux, several hours High (>85%)
Sulfonylation with phenylsulfonyl chloride 8-azabicyclo[3.2.1]octane hydrochloride Phenylsulfonyl chloride, NaOH 0–10°C to RT, 2h High (>90%)
Enolate sulfonylation tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Lithium diisopropylamide, N-phenyltrifluoromethane-sulfonimide -70°C to RT, overnight Moderate to high

Notes on Process Optimization and Scale-Up

  • The choice of solvent and temperature control is critical during sulfonylation to avoid side reactions and ensure regioselectivity.

  • The tosylate cyclization route benefits from using dry and inert atmosphere conditions to prevent hydrolysis of sensitive intermediates.

  • Purification is commonly achieved by recrystallization or chromatographic techniques, depending on the scale and desired purity.

  • The hydrochloride salt form of the final compound improves stability and handling properties for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the bicyclic ring system or the sulfonyl group, leading to different products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the nitrogen atom in the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the bicyclic ring can produce various reduced bicyclic compounds.

Scientific Research Applications

Synthetic Chemistry Applications

Due to its unique structural characteristics, 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride serves as a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of various biologically active compounds, particularly in the development of new pharmaceuticals. The bicyclic framework allows for modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Properties : The phenylsulfonamide moiety is known for its antibacterial effects, suggesting potential applications in treating bacterial infections.
  • Antitumor Activity : Preliminary studies have shown that related bicyclic compounds may possess antitumor properties, warranting further investigation into their efficacy against various cancer cell lines.
  • Neurological Applications : The bicyclic structure is reminiscent of certain neurotransmitter analogs, indicating possible roles in modulating neurological pathways or serving as precursors in the development of neuroactive substances.

Case Studies

  • Antibacterial Activity : A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural similarity of this compound suggests it may exhibit similar effects, making it a candidate for further research in antibiotic development.
  • Antitumor Research : In vitro studies on related bicyclic compounds have shown promising results in inhibiting tumor growth in specific cancer models. These findings encourage the exploration of this compound for potential antitumor therapies.
  • Neuropharmacology : Research into structurally related compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This area remains an exciting frontier for future studies involving this compound.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The bicyclic ring system provides structural rigidity, which can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane core is a versatile template for drug discovery. Below is a systematic comparison of structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane HCl Phenylsulfonyl at C3 C₁₃H₁₆ClNO₂S 297.79 High rigidity; CNS receptor modulation
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl Pyridinylsulfanyl at C3 C₁₂H₁₇ClN₂S 256.79 Enhanced solubility; potential kinase inhibition
8-(4-Fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane Fluorobenzyl and bis(fluorophenyl) groups C₂₉H₂₅F₃N₂O 486.52 Lipophilic; GPCR antagonist activity
8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one HCl Benzyl at N8, ketone at C3 C₁₄H₁₈ClNO 251.75 Ketone functionality; opioid receptor binding
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane HCl 4-Bromobenzoyl at C3 C₁₄H₁₇BrClNO 330.65 Halogenated aryl; cytotoxic potential

Key Observations :

  • Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound increases polarity compared to sulfur-containing analogs like the pyridinylsulfanyl derivative (). This may enhance solubility in aqueous media but reduce blood-brain barrier permeability .
  • Halogenation : Bromine or fluorine substituents (e.g., 4-bromobenzoyl or fluorobenzyl groups) improve binding affinity to hydrophobic pockets in receptors like opioid or chemokine receptors .

Biological Activity

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride, a compound with significant potential in pharmacological applications, is characterized by its unique bicyclic structure and sulfonyl group. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClNO2S
  • Molar Mass : 287.80552 g/mol
  • CAS Number : 1135000-80-4

The compound features a bicyclic structure that contributes to its biological activity, particularly in modulating specific biological pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neurological disorders.

Pharmacological Effects

The biological activity of this compound has been studied across various models:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Neuroprotective Effects : In vitro studies have demonstrated that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced enzymatic activity in metabolic pathways
AntimicrobialInhibition of bacterial growth
NeuroprotectionProtection against oxidative stress

Case Study 1: Neuroprotective Mechanism

A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction of cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes, suggesting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound to enhance its biological activity:

  • Synthesis Improvements : Modifications in the synthetic pathway have led to increased yields and purity of the compound.
  • Bioavailability Studies : Research into the pharmacokinetics indicates favorable absorption characteristics, which are crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from 8-azabicyclo[3.2.1]octane derivatives. Key steps include:

  • Sulfonylation : Introducing the phenylsulfonyl group via reaction with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C) .
  • Salt Formation : Hydrochloride salt formation through acidification (e.g., HCl gas in anhydrous ethanol) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) .
    • Critical Note : Reaction conditions (temperature, solvent polarity) significantly affect yield and purity.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm bicyclic framework and sulfonyl group placement (e.g., characteristic deshielding of protons near the sulfonyl group) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 296.08) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer :

  • Short-term : Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hydrolysis .
  • Long-term : For stability, store at 2–8°C in amber vials under inert gas (argon or nitrogen) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonylation efficiency .
  • Catalysis : Add catalytic iodide (e.g., KI) to accelerate sulfonyl group transfer .
  • By-Product Mitigation : Monitor reaction progress via TLC and quench excess sulfonyl chloride with aqueous NaHCO3_3 .
    • Data Table :
ConditionYield (%)Purity (%)By-Products Observed
DMF, 0°C, KI7892<5% sulfonic acid
Dichloromethane, RT658515% unreacted amine

Q. How does the phenylsulfonyl substituent influence biological activity compared to other substituents (e.g., furan or methylthio)?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing sulfonyl group reduces basicity of the azabicyclo nitrogen, potentially altering receptor binding kinetics .
  • Comparative Assays : Perform radioligand displacement studies (e.g., using 3^3H-labeled analogs) to compare affinity for targets like serotonin or dopamine receptors .
    • Critical Insight : Fluorinated analogs (e.g., 3-fluoro derivatives) show enhanced blood-brain barrier penetration, but sulfonyl groups may improve metabolic stability .

Q. What experimental strategies resolve structural ambiguities in analogs with similar bicyclic frameworks?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry for chiral centers .
  • 2D NMR : Utilize NOESY or COSY to confirm spatial proximity of protons in the bicyclic system .
    • Example : In a related compound, NOESY cross-peaks between H-3 and H-6 confirmed the endo configuration .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using identical reagents and equipment (e.g., anhydrous solvents, controlled atmosphere) .
  • By-Product Analysis : Use LC-MS to identify unaccounted impurities (e.g., oxidation products from residual moisture) .
    • Case Study : A 20% yield variation in fluorinated analogs was traced to differences in HCl gas purity during salt formation .

Biological Interaction Studies

Q. What methodologies are recommended for studying receptor binding kinetics?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-labeled ligands (e.g., 3^3H-spiperone for dopamine D2_2 receptors) in competitive binding experiments .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates using immobilized receptor proteins .
    • Critical Parameters : Maintain assay pH (7.4) and temperature (37°C) to mimic physiological conditions .

Structural Analog Comparisons

Q. How do structural modifications (e.g., sulfonyl vs. methylthio groups) affect solubility and bioavailability?

  • Methodological Answer :

  • LogP Measurement : Determine partition coefficients (e.g., via shake-flask method) to compare hydrophobicity .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential .
    • Data Insight : Sulfonyl derivatives generally exhibit lower LogP (-0.3 to +1.2) than methylthio analogs (+1.5 to +2.8), enhancing aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

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